molecular formula C14H9BrO B8807711 7-Bromo-3-phenylbenzofuran CAS No. 42434-89-9

7-Bromo-3-phenylbenzofuran

Cat. No. B8807711
CAS RN: 42434-89-9
M. Wt: 273.12 g/mol
InChI Key: PCPFVKJXSNDOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-phenylbenzofuran is a useful research compound. Its molecular formula is C14H9BrO and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3-phenylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-phenylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42434-89-9

Product Name

7-Bromo-3-phenylbenzofuran

Molecular Formula

C14H9BrO

Molecular Weight

273.12 g/mol

IUPAC Name

7-bromo-3-phenyl-1-benzofuran

InChI

InChI=1S/C14H9BrO/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h1-9H

InChI Key

PCPFVKJXSNDOBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=CC=C3Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-bromophenoxy)-1-phenyl-1-ethanone (6.31 g) and polyphosphoric acid (285 g) was stirred at 95° C. for 6 h. The resulting solution was cooled to 50° C. , poured in water (2 L), extracted with Et2O (2×1 L). The combined organic extracts were washed with water (4×500 ml) and brine, dried over MgSO4 and concentrated. The residual solid was filtered on a plug of silica gel using Et2O. Recrystallization in hot hexane yielded the title compound (4.63g; 78%).
Quantity
6.31 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
285 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Polyphosphoric acid (4200 g.) and alpha-(2-bromophenoxy)acetophenone from Example 1 (596 g., 2.05 mole) are heated and stirred well at about 120° to 125° C. internal temperature for four hours. The reaction mixture is then poured into stirred ice and water (about 8 l. total volume) to give a suspension of white solid. The solid is collected and washed with water, cold dilute sodium hydroxide solution and water until the wash is neutral. The solid is recrystallized from hexane to give white crystals of 7-bromo-3-phenylbenzofuran, m.p. 72°-74° C.
[Compound]
Name
Polyphosphoric acid
Quantity
4200 g
Type
reactant
Reaction Step One
Quantity
596 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step Two

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